4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide

Catalog No.
S7739267
CAS No.
M.F
C18H18ClN3O4S
M. Wt
407.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-y...

Product Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide

IUPAC Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

InChI

InChI=1S/C18H18ClN3O4S/c1-12-17(18(23)22(21(12)2)13-7-5-4-6-8-13)20-27(24,25)14-9-10-15(19)16(11-14)26-3/h4-11,20H,1-3H3

InChI Key

IYPJLYRYKMZXEM-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)OC

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)OC

CDM is a chemical compound with the molecular formula C17H17ClN4O4S. It is a sulfonamide derivative that possesses anti-inflammatory, analgesic, and antipyretic properties. The compound was first described in a patent application filed in 2007 by Xian Janssen Pharmaceutical Ltd.

CDM is a white to off-white crystalline powder with a melting point of 193-197 degrees Celsius. It has a molecular weight of 414.86 and a solubility of 20 mg/L in water at 25 degrees Celsius. The compound is stable under ambient conditions but is sensitive to light and high temperatures.

CDM can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-methoxy-4-nitrobenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenylpyrazole in the presence of a base. The resulting product is then chlorinated, followed by reduction with hydrogen gas to yield the final product. CDM can be characterized using various techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

The determination of CDM in biological fluids and tissues can be achieved using various techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultra-performance liquid chromatography (UPLC). These methods are highly sensitive and selective, allowing for the detection of low levels of the compound in complex matrices.

CDM has been shown to possess a wide range of biological activities including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). CDM also exhibits analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins.

Studies have shown that CDM is relatively safe and well-tolerated when administered at therapeutic doses. However, like all sulfonamide derivatives, CDM can cause allergic reactions in some individuals. In scientific experiments, the compound is typically administered at doses that are well below the toxic threshold, and appropriate controls are used to ensure the safety of study participants.

CDM has been used in various scientific experiments to investigate its biological activities and potential therapeutic applications. For example, the compound has been evaluated for its anti-inflammatory and analgesic effects in animal models of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. CDM has also been investigated for its potential anticancer properties in vitro and in animal models of cancer.

CDM continues to be an active area of research due to its diverse range of biological activities and therapeutic potential. Recent studies have focused on elucidating the mechanisms underlying its anti-inflammatory and analgesic effects, as well as its potential use as a chemotherapeutic agent. Additionally, efforts are underway to develop new synthetic routes for the compound and to optimize its pharmacokinetic and pharmacodynamic properties.

CDM has potential implications in various fields of research and industry, including drug discovery, medicine, and agriculture. The compound's anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. CDM's potential anticancer properties may also have implications in the development of new chemotherapeutic agents. In agriculture, CDM has been investigated for its potential use as a herbicide.
Limitations:
One potential limitation of CDM is its relatively low solubility in water, which may impact its bioavailability and limit its therapeutic efficacy. Additionally, the compound's potential for causing allergic reactions in some individuals must be taken into consideration when developing new therapeutic applications.

There are several potential future directions for research involving CDM. These include:
- Optimization of the compound's pharmacokinetic and pharmacodynamic properties to improve its therapeutic efficacy
- Development of new synthetic routes for the compound that improve its yield and purity
- Investigation of the compound's potential use as a chemotherapeutic agent for the treatment of cancer
- Exploration of the compound's potential as a herbicide for use in agriculture
- Investigation of the compound's mechanisms of action and potential interactions with other drugs
- Development of new formulations of the compound that improve its solubility and bioavailability.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

407.0706549 g/mol

Monoisotopic Mass

407.0706549 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

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